

# Spectroscopic Analysis of Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 2-(2-oxopiperidin-4-yl)acetate*

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This technical guide provides a detailed overview of the spectroscopic properties of **Ethyl 2-(2-oxopiperidin-4-yl)acetate**, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide presents predicted spectroscopic data alongside standardized experimental protocols for the acquisition of such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 2-(2-oxopiperidin-4-yl)acetate**. These predictions are based on computational models and provide expected values for spectral analysis.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1 (NH)	~ 6.0 - 7.5	br s	-
H-3	~ 2.3 - 2.5	m	-
H-4	~ 2.0 - 2.2	m	-
H-5	~ 1.8 - 2.0	m	-
H-6	~ 3.2 - 3.4	t	~ 6.0
H-7 (CH <sub>2</sub> )	~ 2.4 - 2.6	d	~ 7.0
H-8 (CH <sub>2</sub> )	~ 4.1 - 4.3	q	~ 7.1
H-9 (CH <sub>3</sub> )	~ 1.2 - 1.4	t	~ 7.1

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl<sub>3</sub>. Actual values may vary based on experimental conditions.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Carbon Atom	Predicted Chemical Shift (ppm)
C-2 (C=O, lactam)	~ 175
C-3	~ 30
C-4	~ 35
C-5	~ 25
C-6	~ 42
C-7 (CH <sub>2</sub> )	~ 41
C-8 (C=O, ester)	~ 172
C-9 (O-CH <sub>2</sub> )	~ 61
C-10 (CH <sub>3</sub> )	~ 14

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in  $\text{CDCl}_3$ . Actual values may vary based on experimental conditions.

### Table 3: Predicted Infrared (IR) Absorption Data

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch (lactam)	3200 - 3400	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=O Stretch (ester)	1730 - 1750	Strong
C=O Stretch (lactam)	1640 - 1680	Strong
C-N Stretch	1100 - 1300	Medium
C-O Stretch	1000 - 1300	Strong

### Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Proposed Fragment
185	$[\text{M}]^+$ (Molecular Ion)
140	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$
112	$[\text{M} - \text{COOCH}_2\text{CH}_3]^+$
84	[Piperidinone fragment] $^+$

Note: Fragmentation patterns are predicted for electron ionization (EI) and can vary with ionization technique.

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like **Ethyl 2-(2-oxopiperidin-4-yl)acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry 5 mm NMR tube.[\[1\]](#)[\[2\]](#) For  $^{13}\text{C}$  NMR, a more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.[\[1\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Parameters to set include the number of scans (NS), acquisition time, and relaxation delay.[\[3\]](#)
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the probe to the  $^{13}\text{C}$  nucleus frequency.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to obtain singlets for each unique carbon.[\[4\]](#)
  - A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .[\[5\]](#)
  - Process and reference the spectrum similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

- Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[\[6\]](#)

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[6]
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[7]

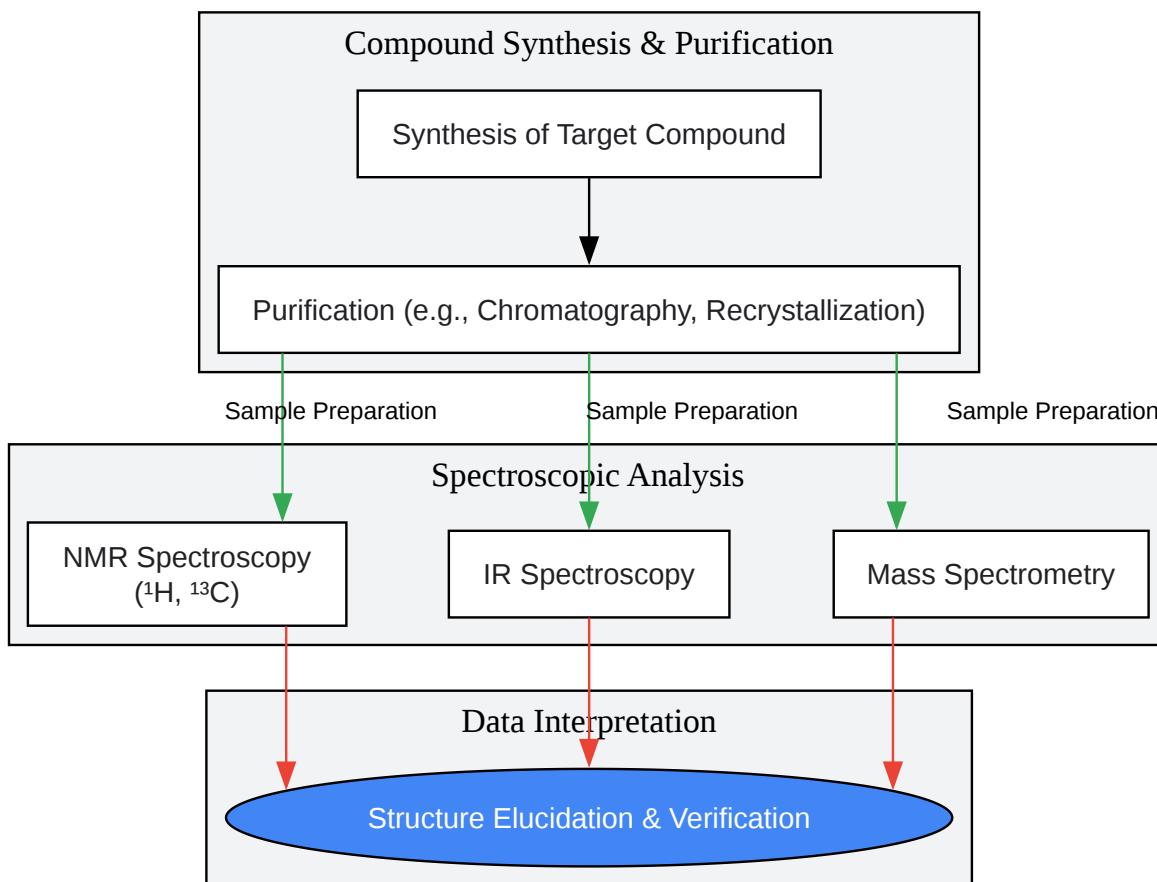
## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[8] The sample is vaporized in the ion source.[9]
- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[8][9]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
- Detection: An electron multiplier or other detector records the abundance of each ion.[8]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.[9]

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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